molecular formula C13H10N2 B8766361 3-phenyl-1H-pyrrolo[3,2-c]pyridine

3-phenyl-1H-pyrrolo[3,2-c]pyridine

カタログ番号: B8766361
分子量: 194.23 g/mol
InChIキー: OLPYCUUQHBSPJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with a phenyl substituent at the 3-position. This rigid aromatic system is strategically employed in medicinal chemistry to constrain bioactive conformations, enhancing binding affinity and selectivity for biological targets . The compound has shown promise in anticancer drug design, with derivatives exhibiting antiproliferative activity in the micromolar to nanomolar range against various cancer cell lines . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclization strategies to install the phenyl group and stabilize the fused ring system .

特性

分子式

C13H10N2

分子量

194.23 g/mol

IUPAC名

3-phenyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-9-15-13-6-7-14-8-12(11)13/h1-9,15H

InChIキー

OLPYCUUQHBSPJW-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=NC=C3

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Analogous Scaffolds

Pyrrolo[3,2-c]pyridine Derivatives

Substitution Patterns and Anticancer Activity
  • 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines: These derivatives, designed as conformationally restricted analogs of combretastatin A-4 (CA-4), demonstrate potent antiproliferative effects (IC50: nanomolar range) by targeting tubulin polymerization. The rigid pyrrolo[3,2-c]pyridine core enhances metabolic stability compared to flexible cis-olefin-containing analogs .
Enzyme Inhibition Potential
  • Limited evidence exists for direct MAO or ChE inhibition by pyrrolo[3,2-c]pyridines. In contrast, chromeno[3,2-c]pyridines (e.g., 1,2,3,4-THCP-10-one) show MAO-B selectivity (IC50: ~1–10 µM), highlighting the role of the chromene ring in modulating enzyme interaction .

Pyrrolo[2,3-b]pyridine Derivatives

Substituent Effects on Antiproliferative Activity
  • 5-Aryl-3-N-acylamino-pyrrolo[2,3-b]pyridines: Derivatives such as 8a (N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) exhibit distinct NMR profiles and moderate activity, with substituents at the 3-position (e.g., nicotinamide) influencing hydrogen bonding and cellular uptake .

Chromeno[3,2-c]pyridine Derivatives

MAO and ChE Inhibition
  • 2,3-Dihydro-1H-chromeno[3,2-c]pyridines (2,3-DHCP): These compounds show modest MAO-B inhibition (IC50: ~10 µM) but negligible ChE activity. The saturated dihydrochromene ring reduces planarity, possibly weakening π-π interactions with enzyme active sites .

Structure-Activity Relationship (SAR) Insights

Key Structural Determinants

Feature Impact on Activity Example Compounds Reference
Rigid Pyrrolopyridine Core Enhances metabolic stability and tubulin binding in anticancer agents 6-Aryl-pyrrolo[3,2-c]pyridines
Phenyl Substituents Improve lipophilicity and π-stacking with hydrophobic enzyme pockets 3-Phenyl-pyrrolo[3,2-c]pyridine
Halogenation Modulates electronic properties and binding affinity (e.g., iodine for kinase inhibition) 3-Iodo-7-methyl-pyrrolo[3,2-c]pyridine
Saturation of Fused Rings Reduces MAO-B inhibition potency (e.g., dihydrochromeno vs. tetrahydrochromeno) 2,3-DHCP vs. THCP-10-ones

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。